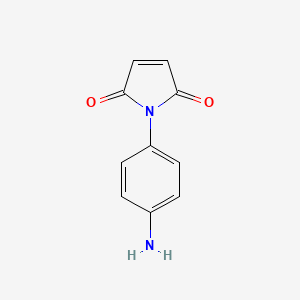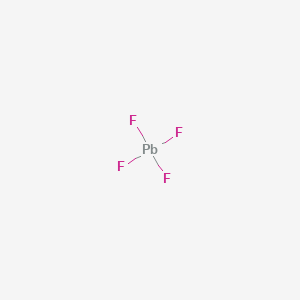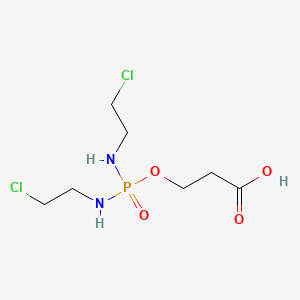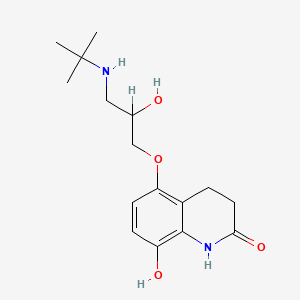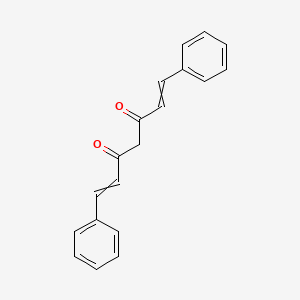
1,7-Diphenyl-1,6-heptadiene-3,5-dione
Overview
Description
1,7-Diphenyl-1,6-heptadiene-3,5-dione is a natural product found in Kaempferia parviflora with data available.
Scientific Research Applications
Antitumor Activities and Synthesis
- Curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, have demonstrated notable cytotoxic and antitumor activities. These compounds, particularly when complexed with copper (CuII), show increased efficacy as antitumor agents in both in vitro studies and in enhancing the life span of tumor-bearing mice (John & Krishnankutty, 2005).
- Another study on curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, and their aluminum complexes, revealed their remarkable activity against cancer cells, with aluminum chelates showing even more enhanced antitumor activities compared to free curcuminoid analogues (John, Ummathur, & Krishnankutty, 2013).
Optical Properties and Applications
- A study focusing on the luminescence properties of metal-organic curcumin derivatives, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, revealed insights into the emission spectrum and fluorescent transitions of these compounds, which can have potential applications in bioimaging and optical technologies (Lorenz et al., 2019).
Antioxidative Properties
- The antioxidative properties of 1,7-Diphenyl-1,6-heptadiene-3,5-dione and related curcumin analogues have been investigated, showing their effectiveness in inhibiting free radical-induced oxidative haemolysis of red blood cells, which underscores their potential in antioxidant therapies (Deng et al., 2006).
Antibacterial Potential
- Recent research has explored the antibacterial potential of curcumin analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, against S. aureus. The findings indicate that these compounds could be promising candidates for developing new antibacterial agents (Jacob A et al., 2023).
properties
Product Name |
1,7-Diphenyl-1,6-heptadiene-3,5-dione |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1,7-diphenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
UXLWOYFDJVFCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
synonyms |
DCMeth cpd dicinnamoylmethane |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


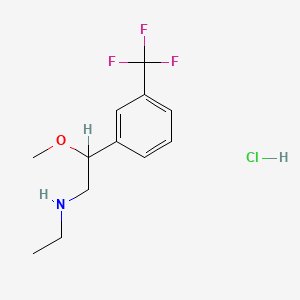
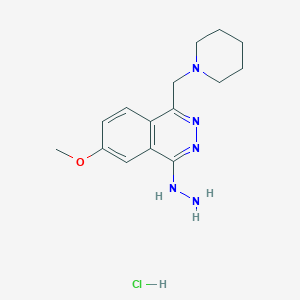
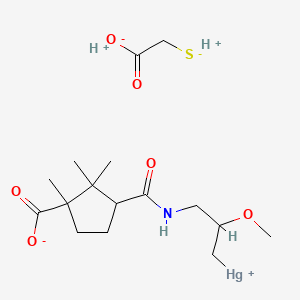
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)
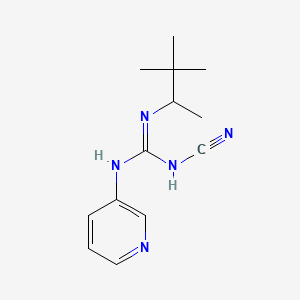
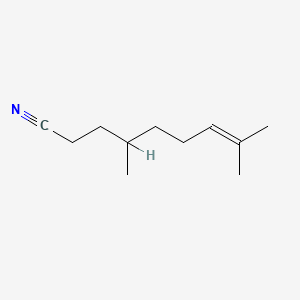
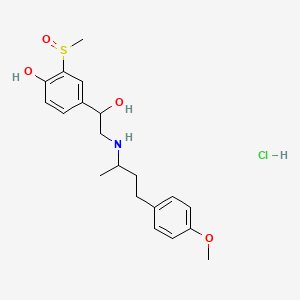
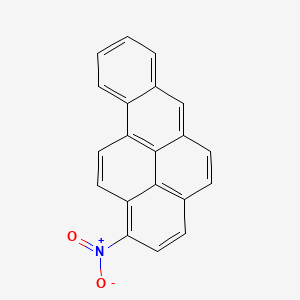
![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
